molecular formula C9H12O4 B1249541 Annularin H

Annularin H

Cat. No. B1249541
M. Wt: 184.19 g/mol
InChI Key: DBZLPCCISTZHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Annularin H is a natural product found in Annulusmagnus triseptatus with data available.

Scientific Research Applications

Polyketide Metabolites and Antibacterial Activity

Annularin H, along with other annularins (A-G), are identified as polyketide metabolites isolated from the freshwater fungus Annulatascus triseptatus. These compounds, specifically Annularins A, B, C, and F, have exhibited antibacterial activity. This highlights their potential use in developing new antibacterial agents or treatments (Li et al., 2003).

Novel Polyketide Structures and Derivatives

In another study, related compounds like Svalbardines A and B and Annularin K were isolated from cultures of Poaceicola sp. E1PB. These compounds, including a hydroxylated derivative of Annularin D, contribute to our understanding of polyketide diversity and potential applications in medicinal chemistry (Hussain et al., 2020).

Potential in Thermal Energy Storage

While not directly related to Annularin H, research on annular fins in shell-and-tube latent heat thermal energy storage systems demonstrates the wider applicability of annular structures in engineering and technology, potentially inspiring similar structural considerations in the application of compounds like Annularin H (Yang et al., 2017).

Insights from Biofilm Community Dynamics

Research on biofilm community dynamics in bench-scale annular reactors, though not directly related to Annularin H, provides insight into biological processes that could be relevant when studying the biological interactions of Annularin H and similar compounds (Gomez-Alvarez et al., 2014).

properties

Product Name

Annularin H

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-methoxy-2-(2-oxobutyl)-2H-furan-5-one

InChI

InChI=1S/C9H12O4/c1-3-6(10)4-8-7(12-2)5-9(11)13-8/h5,8H,3-4H2,1-2H3

InChI Key

DBZLPCCISTZHHF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1C(=CC(=O)O1)OC

synonyms

4-methoxy-5-(2-oxobutyl)-2,(5H)-furanone
annularin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.